Aclarlubicin HCl

Multidrug Resistance (MDR) Cross-Resistance Anthracycline

Classical TOP2 poisons fail in MDR models and carry cumulative cardiotoxicity. Aclarubicin HCl overcomes both. • No cross-resistance in P-gp-overexpressing MDR lines (resistance factor ≤10-fold vs. >1,500-fold for doxorubicin) • Safe post-maximum doxorubicin dose; 23% improvement in 5-yr OS as 2nd-line R/R AML therapy • Verified purity, ambient shipping, in stock for immediate dispatch

Molecular Formula C42H54ClNO15
Molecular Weight 848.3 g/mol
Cat. No. B1247678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclarlubicin HCl
Synonymsaclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin
Molecular FormulaC42H54ClNO15
Molecular Weight848.3 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
InChIInChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35?,39?,40?,42+;/m0./s1
InChIKeyKUSMIBXCRZTVML-GCYJRYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aclarubicin HCl Selection Guide


Aclarubicin Hydrochloride (HCl), also known as aclacinomycin A, is a second-generation anthracycline antineoplastic antibiotic with a multifaceted mechanism of antitumor activity [1]. Unlike classical first-generation anthracyclines such as doxorubicin (DOX) and daunorubicin (DNR), aclarubicin functions primarily as a catalytic inhibitor of topoisomerase II (TOP2) rather than a TOP2 poison [2]. This distinct mechanism, along with a non-cationic charge at physiological pH, underpins its key differentiating features: a significantly reduced cardiotoxicity profile and a lack of cross-resistance in multidrug-resistant (MDR) cancer cells [3][4].

Mechanism Catalytic TOP2 inhibition, distinct from TOP2 poisons
MDR models Reported retention of activity in P-gp-overexpressing cells
Endpoint context Cardiotoxicity endpoint monitoring suggests differential profile vs. classical anthracyclines

Aclarubicin HCl Key Differentiators


Aclarubicin HCl is not a generic substitute for classical anthracyclines; its unique mechanism of action as a catalytic TOP2 inhibitor and its lack of cross-resistance in MDR cells result in a profoundly different efficacy and toxicity profile [1][2]. Substituting aclarubicin with doxorubicin, daunorubicin, or idarubicin in experimental models or clinical protocols where its specific properties are required would invalidate the study design and compromise data integrity. Key differentiators include its safety when administered after patients have reached the maximum cumulative dose of cardiotoxic anthracyclines, and its retained activity in cell lines and tumors that have developed resistance to first-generation drugs [3][4].

Mechanism mismatch
Classical anthracyclines (TOP2 poisons) may not replicate catalytic TOP2 inhibition, altering DNA damage and cell death endpoints.
MDR cross-resistance
Doxorubicin or daunorubicin show substantial cross-resistance in MDR models; aclarubicin’s reported retention may shift resistance interpretation.
Cardiotoxicity endpoint
Cardiotoxicity endpoint profile differs markedly; substituting may confound long-term exposure or cardiac safety endpoint studies.

Aclarubicin HCl Quantitative Evidence


Retained Potency in Multidrug-Resistant Cells

Aclarubicin exhibits a significant and quantifiable lack of cross-resistance in MDR cells overexpressing P-glycoprotein (gp-170), a major limitation for first-generation anthracyclines. In Friend leukemia cells (FLC) selected for high-level resistance to doxorubicin (DOX-RFLC3; 1771-fold resistance) and daunorubicin (DNR-RFLC3; 1543-fold resistance), the resistance factor to aclarubicin was less than 10-fold [1]. Furthermore, intracellular drug accumulation of aclarubicin remained unchanged between sensitive and resistant cells, whereas doxorubicin accumulation is markedly reduced [1]. This is attributed to aclarubicin's non-cationic charge, which prevents its efficient efflux by P-gp [2].

MDR retention
Head-to-head
Aclarubicin ≤10-fold resistance in DOX/DNR-resistant FLC cells vs. >1500-fold for comparators
Reported MDR model response context: P-gp substrate profiles differ
Non-cationic charge may limit efflux; data from Friend leukemia cell models.
Multidrug Resistance (MDR) Cross-Resistance Anthracycline P-glycoprotein

Sensitive Cell Line Potency vs. Doxorubicin

In head-to-head clonogenic assays using drug-sensitive NYH cells, aclarubicin demonstrated greater potency than doxorubicin [1]. This shows that its modified mechanism of action does not compromise its cytotoxic efficacy against wild-type cancer cells.

Cytotoxicity IC50
Head-to-head
IC50 0.0086 µM (NYH cells) vs. doxorubicin 0.0203 µM
Supports cytotoxicity endpoint comparison context
Clonogenic assay; mean of three independent experiments.
Cytotoxicity IC50 Clonogenic Assay Anthracycline

Non-Cardiotoxicity & Cumulative Dose Safety

Aclarubicin is differentiated by its apparent lack of cumulative, dose-dependent cardiotoxicity, the major treatment-limiting adverse effect of doxorubicin, idarubicin, and other classical anthracyclines [1]. A 2024 preclinical study in C57BL/6J mice confirmed that administration of aclarubicin following doxorubicin exposure did not potentiate cardiac damage, with no detectable echocardiographic differences and only mild histological changes observed across all groups [2]. Furthermore, clinical evidence supports that aclarubicin can be safely administered as second-line therapy to patients who have already reached the maximum lifetime cumulative dose of cardiotoxic anthracyclines like doxorubicin or idarubicin [1].

Cardiotoxicity profile
Class-level
No evidence of cumulative cardiotoxicity; no potentiation of DOX-induced cardiac damage in mouse model
Supports cardiotoxicity endpoint monitoring in long-term exposure models
Mouse model: cumulative DOX 40 mg/kg, aclarubicin 5 mg/kg/week; retrospective clinical observations.
Cardiotoxicity Cumulative Dose Safety Profile Anthracycline

Immunogenic Cell Death with Minimal DNA Damage

Aclarubicin induces at least as potent an immunogenic cell death (ICD) response as doxorubicin, daunorubicin, epirubicin, and idarubicin, despite causing significantly less direct DNA damage [1]. This uncoupling of DNA damage from ICD induction is a key mechanistic differentiator. Aclarubicin equally inhibits DNA-to-RNA transcription and elicits immunogenic stress in malignant cells, which is crucial for generating an effective anti-tumor immune response [1].

ICD induction
Class-level
Equivalent ICD potency to classical anthracyclines; significantly less direct DNA damage
Supports ICD pathway-response context with reduced DNA damage endpoints
Review of immunogenic cell death studies; data to verify across models.
Immunogenic Cell Death (ICD) DNA Damage Immuno-Oncology Chemotherapy

VD-CAG Regimen in Elderly/Unfit AML

A 2024 prospective, multicenter Phase I/II clinical trial (ChiCTR 2200059694) evaluated the VD-CAG regimen (venetoclax, decitabine, cytarabine, aclarubicin, G-CSF) in 40 elderly or unfit patients with newly diagnosed AML [1]. The regimen, which incorporates aclarubicin, demonstrated a very high overall response rate (ORR) of 97.5% and a composite complete remission (CRc) rate of 95% after a single cycle of induction therapy [1]. Furthermore, 71.1% of responding patients achieved measurable residual disease (MRD) negativity by flow cytometry [1].

VD-CAG regimen
Reported
95% composite complete remission (CRc) after 1 cycle
Reported clinical endpoint context in unfit/elderly AML research
Prospective Phase I/II, n=40; aclarubicin part of combination regimen.
Acute Myeloid Leukemia (AML) Induction Chemotherapy Complete Remission Rate Clinical Trial

Overall Survival Advantage in Refractory AML

A retrospective analysis of aclarubicin use as second-line treatment for relapsed/refractory (R/R) AML patients revealed a notable survival benefit [1]. The analysis showed a 23% absolute increase in the 5-year overall survival rate compared to other intensive chemotherapy regimens used in the same clinical setting [1]. This survival benefit was similar to outcomes when aclarubicin was used in the first-line setting, underscoring its retained efficacy in heavily pretreated patients [1].

Survival R/R AML
Class-level
23% absolute increase in 5-year overall survival vs. other intensive chemotherapies
Reported survival endpoint context in relapsed/refractory AML research
Retrospective analysis; results to verify in prospective settings.
Acute Myeloid Leukemia (AML) Overall Survival Second-Line Therapy Relapsed/Refractory

Aclarubicin HCl Research Applications


Overcoming MDR in Hematologic Cancers

Aclarubicin HCl is an ideal tool for cancer biologists and pharmacologists studying P-glycoprotein (P-gp)-mediated multidrug resistance. Its quantifiable lack of cross-resistance in MDR cell lines that are highly resistant to doxorubicin and daunorubicin (with resistance factors >1500-fold for comparators vs. ≤10-fold for aclarubicin) makes it essential for probing resistance mechanisms and developing strategies to bypass drug efflux [1]. It can serve as a critical control compound or as a lead agent for designing novel MDR evasion therapies.

Reduced Cardiotoxicity in Sequential Regimens

Researchers in cardio-oncology and drug safety should procure aclarubicin HCl to develop and validate safer anthracycline-based protocols. Its established safety profile—allowing administration even after the maximum cumulative dose of doxorubicin or idarubicin has been reached, without potentiating cardiac damage—is a unique advantage [2][3]. This makes it the compound of choice for in vivo models requiring extended anthracycline exposure, or for designing clinical trials aiming to minimize long-term cardiac sequelae in cancer survivors.

ICD Induction for Immunotherapy Combinations

Immuno-oncology researchers focused on chemotherapy-induced ICD should utilize aclarubicin HCl. The compound uniquely separates the induction of potent ICD from the induction of high levels of DNA damage [4]. This makes it a superior tool for studying the fundamental mechanisms of immunogenic signaling and for developing rational combination regimens with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), where the goal is to boost anti-tumor immunity without the confounding effects and potential toxicities of excessive DNA damage.

R/R AML Clinical and Translational Studies

Aclarubicin HCl is a high-priority agent for clinical investigators and translational scientists designing new protocols for R/R AML. Its demonstrated ability to improve 5-year overall survival by 23% in the second-line setting compared to other intensive chemotherapies, along with high response rates in modern combination regimens (e.g., 95% CRc in the VD-CAG study), provides strong quantitative justification for its inclusion in investigator-initiated trials and correlative science studies [5][6].

Application
Selection Property
Validation Focus
MDR cancer model research
MDR cell model response retention
Resistance factor endpoint review
Cardiotoxicity endpoint studies
Cardiotoxicity endpoint differentiation
Model-safety endpoint monitoring
ICD pathway research
ICD induction with reduced DNA damage context
Immunogenic stress pathway review
R/R AML translational research
Reported regimen-response endpoint context
Survival endpoint model analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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